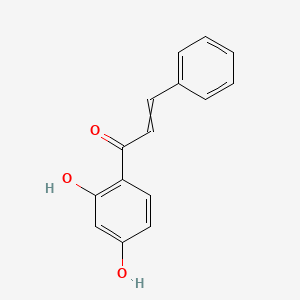

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892375 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-30-3 | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1 2,4 Dihydroxyphenyl 3 Phenylprop 2 En 1 One

Established Synthetic Pathways for the Core Structure

The synthesis of the 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one core structure is predominantly achieved through condensation reactions that form the central three-carbon bridge.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation stands as the most common and direct method for synthesizing chalcones. jocpr.comscispace.com This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). scispace.comresearchgate.net In the case of this compound, the reaction proceeds between 2,4-dihydroxyacetophenone and benzaldehyde.

The general mechanism under basic conditions involves the deprotonation of the α-carbon of the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form an aldol (B89426) intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated ketone, or chalcone (B49325). researchgate.net The reaction is typically carried out in a polar solvent like ethanol (B145695). researchgate.neticm.edu.pl

Alternative Synthetic Routes and Methodological Innovations

While the Claisen-Schmidt condensation is prevalent, several alternative and modified methods have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include:

Acid-catalyzed condensations: In addition to bases, acids like HCl, BF3, and p-toluenesulfonic acid can also catalyze the aldol condensation to form chalcones. jocpr.com For instance, an ethanol solution saturated with gaseous hydrochloric acid can be used. google.com

Microwave-assisted synthesis: The use of microwave irradiation has been shown to accelerate the reaction, leading to higher yields in shorter time frames. ijsr.net

Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can promote the Claisen-Schmidt condensation. nih.gov

Solvent-free conditions: To align with the principles of green chemistry, solvent-free synthesis methods have been explored, often in conjunction with microwave or grinding techniques. researchgate.netrsc.org

Other named reactions: While less common for this specific chalcone, general chalcone synthesis can also be achieved through Suzuki, Wittig, and Friedel-Crafts acylation with cinnamoyl chloride, or Photo-Fries rearrangement of phenyl cinnamates. jocpr.com

Role of Specific Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis of this compound.

Base Catalysts: Aqueous alkaline bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most frequently used catalysts for the Claisen-Schmidt condensation. jocpr.comresearchgate.netnih.gov The concentration of the base and the reaction temperature can be optimized to maximize yield. For example, a synthesis can be performed using 60% aqueous NaOH in ethanol at reflux temperature for 3 hours. icm.edu.pl Another method utilizes 40% aqueous KOH in diglycol, stirred at 333 K for 2 hours. nih.gov

Acid Catalysts: In situ generation of HCl from the reaction of thionyl chloride (SOCl2) with absolute ethanol provides an effective acidic medium for the condensation. jocpr.com

Heterogeneous Catalysts: To simplify purification and catalyst recovery, solid catalysts have been investigated. These include layered double hydroxides (LDH), mesoporous silica (B1680970) nanomaterials (like MCM-41 and SBA-15), and natural phosphates. jocpr.comrsc.orgmdpi.com These catalysts can offer advantages such as milder reaction conditions and improved selectivity. rsc.org

Below is a table summarizing various catalytic systems used in the synthesis of chalcones.

| Catalyst Type | Specific Catalyst | Reaction Conditions | Advantages |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Ethanol, Reflux | Readily available, effective |

| Homogeneous Base | Potassium Hydroxide (KOH) | Diglycol, 333 K | High yield |

| Homogeneous Acid | SOCl2/Ethanol (in situ HCl) | Room Temperature | Mild conditions |

| Heterogeneous | Layered Double Hydroxides (LDH) | With or without solvent | Improved catalytic properties, tunable selectivity mdpi.com |

| Heterogeneous | Mesoporous Silica (HAlMSN) | Solvent-free, low temperature | Excellent yield and selectivity, short reaction time rsc.org |

Strategies for Derivatization and Analogue Synthesis

The biological activity of chalcones can be significantly modulated by introducing various substituents onto the aromatic rings or by modifying the core structure.

Introduction of Substituents on Phenyl Rings (Ring A and Ring B)

The synthesis of derivatives of this compound is readily achieved by utilizing substituted precursors in the Claisen-Schmidt condensation.

Ring A Modification: To introduce substituents on the dihydroxyphenyl ring (Ring A), derivatives of 2,4-dihydroxyacetophenone are used as the starting ketone.

Ring B Modification: A wide array of analogues can be synthesized by reacting 2,4-dihydroxyacetophenone with various substituted benzaldehydes. This allows for the introduction of a diverse range of functional groups onto Ring B. Electron-releasing groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), as well as electron-withdrawing groups like halogens (-Cl, -F) and nitro (-NO2), have been incorporated to study their effects on the properties of the resulting chalcones. jocpr.comicm.edu.plijsr.net For example, reacting 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde (B117250) yields (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. icm.edu.pl

The following table presents examples of synthesized derivatives with substitutions on Ring B.

| Ring B Substituent | Reactants | Resulting Compound Name |

| 4-Hydroxy | 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one icm.edu.pl |

| 2-Chloro | 2,4-dihydroxyacetophenone and 2-chlorobenzaldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one jocpr.com |

| 4-Chloro | 2,4-dihydroxyacetophenone and 4-chlorobenzaldehyde | 4-chloro-2',4'-dihydroxychalcone researchgate.net |

Modification of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is a defining feature of chalcones and is crucial for their chemical reactivity and biological activity, often acting as a Michael acceptor. nih.govresearchgate.net Modifications to this enone system can lead to compounds with altered properties.

Nucleophilic Addition: This system is susceptible to nucleophilic attack, particularly Michael-type additions at the β-carbon. researchgate.netnih.gov This reactivity is fundamental to the biological mechanism of many chalcones, where they can covalently bind to nucleophilic residues, such as cysteine thiols in proteins. researchgate.net

Cyclization Reactions: The enone moiety is a key precursor for the synthesis of various heterocyclic compounds, such as flavones, pyrazolines, and benzothiazepines. rsc.org For instance, 2'-hydroxychalcones can undergo intramolecular cyclization to form flavanones. researchgate.net

Synthesis of Analogues: Novel methods, such as the SRN1 mechanism involving the reaction of α-bromoketones with nitronate anions, can be employed to synthesize a wide variety of chalcone analogues with modified α,β-unsaturated systems. mdpi.com

The inherent reactivity of this system is a primary focus in the design of new chalcone-based derivatives for various applications. nih.govumn.edu

Heterocyclic Annulation and Hybrid Molecule Design

The structural framework of this compound, which features an α,β-unsaturated ketone system, is an ideal precursor for heterocyclic annulation reactions. This process involves the formation of a new ring system fused to the original molecule. The chalcone's reactive Michael acceptor site (the β-carbon of the double bond) and the two electrophilic carbonyl carbons are prime targets for reactions with binucleophiles, leading to the creation of diverse heterocyclic compounds. For instance, compounds known as 1,3-diones, which are key intermediates in the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines, can be formed from this chalcone through rearrangement. bas.bg

The general strategies for synthesizing five- and six-membered heterocyclic rings from a chalcone scaffold are well-established. These reactions typically involve the condensation of the chalcone with various reagents, as detailed in the table below.

Table 1: Potential Heterocyclic Annulation Products from this compound

| Reagent | Resulting Heterocycle | General Reaction Principle |

| Hydrazine Derivatives | Pyrazoline | Condensation reaction with the α,β-unsaturated ketone system. |

| Hydroxylamine | Isoxazole | Reaction with the carbonyl group followed by cyclization. |

| Urea or Thiourea | Dihydropyrimidine | Cyclocondensation reaction involving both the carbonyl group and the double bond. |

| Guanidine | Aminopyrimidine | Condensation reaction leading to the formation of a substituted pyrimidine (B1678525) ring. |

Beyond creating new ring systems, the chalcone serves as a valuable scaffold in hybrid molecule design . This medicinal chemistry strategy involves covalently linking two or more pharmacophores (bioactive subunits) to create a single new chemical entity. mdpi.comnih.gov The goal is to develop molecules with improved affinity and efficacy, a better selectivity profile, or a multi-target mode of action. mdpi.com

This compound possesses several functional groups—notably the two phenolic hydroxyl groups—that can serve as attachment points for other pharmacophores via linkers, creating novel hybrid drugs. nih.gov This design concept aims to merge the therapeutic properties of the chalcone scaffold with those of another established drug molecule, potentially leading to synergistic effects or overcoming drug resistance. nih.gov

Green Chemistry Approaches in Chalcone Synthesis

The synthesis of chalcones, traditionally performed via the Claisen-Schmidt condensation with conventional heating, often involves long reaction times and the use of volatile organic solvents. globalresearchonline.net In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and increased energy efficiency, alternative synthetic methodologies have been developed. pageplace.de

Ultrasound-assisted synthesis has emerged as an efficient and environmentally friendly method for producing 2',4'-dihydroxychalcone (B613834) derivatives. nih.gov This technique utilizes ultrasonic waves to generate acoustic cavitation, which enhances the rate and efficiency of the reaction. Studies have shown that this approach leads to high yields (70-94%) in significantly shorter reaction times compared to conventional methods. nih.govresearchgate.net The application of ultrasound represents a significant tool for green chemistry, as reactions can be carried out rapidly under milder conditions. semanticscholar.org

Microwave-assisted synthesis is another prominent green chemistry technique that has been successfully applied to the synthesis of chalcones. globalresearchonline.netekb.eg Microwave irradiation provides rapid and uniform heating, which dramatically accelerates reaction rates, reducing completion times from hours to mere minutes. globalresearchonline.net This method often results in higher product yields with fewer side products, simplifying purification. Furthermore, some microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

The table below compares conventional heating with green chemistry approaches for the synthesis of chalcones, illustrating the significant improvements in efficiency and environmental impact.

Table 2: Comparison of Synthesis Methods for Chalcones

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours (up to 24 hours) globalresearchonline.net | Seconds to a few minutes globalresearchonline.net | 20 minutes - 3 hours nih.govmdpi.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Ultrasonic bath/probe |

| Heating | Slow, non-uniform | Rapid, uniform, selective globalresearchonline.net | Efficient energy transfer |

| Yield | Moderate to good | Often higher yields globalresearchonline.net | High yields (70-94%) nih.gov |

| Solvent Usage | Often requires organic solvents | Can be solvent-free or use less solvent globalresearchonline.net | Can use greener solvents (e.g., ethanol) mdpi.com |

| By-products | More potential for side reactions | Fewer side products globalresearchonline.net | Generally clean reactions |

These green approaches not only make the synthesis of this compound more sustainable but also align with the modern chemical industry's goals of reducing waste, saving energy, and avoiding hazardous materials.

Spectroscopic and Analytical Characterization Techniques for 1 2,4 Dihydroxyphenyl 3 Phenylprop 2 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of chalcones, the signals for the α- and β-vinylic protons are particularly diagnostic. These protons typically appear as doublets in the downfield region (around 7-8 ppm). The magnitude of the coupling constant (J) between these two protons is crucial for assigning the stereochemistry of the double bond; a large coupling constant, typically in the range of 15-16 Hz, is characteristic of a trans (E) configuration, which is the more stable and commonly synthesized isomer.

The aromatic protons of the two phenyl rings resonate in distinct regions, often showing complex splitting patterns due to spin-spin coupling. The protons on the di-hydroxylated A-ring and the unsubstituted B-ring can be assigned based on their chemical shifts and multiplicities. The hydroxyl protons often appear as broad singlets and their chemical shift can be concentration-dependent.

In ¹³C NMR spectroscopy, the carbonyl carbon is typically the most deshielded, appearing as a sharp singlet in the range of 190-194 ppm. The vinylic carbons (Cα and Cβ) and the aromatic carbons can be distinguished and assigned, providing a complete carbon framework of the molecule.

Table 1: Representative NMR Data for Chalcone (B49325) Derivatives (Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions. Data below is for analogous structures.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~190.5 |

| Vinylic (α, β) | ~7.4-7.8 (d, J ≈ 15 Hz) | ~121-145 |

| Aromatic (C-H) | ~6.3-8.2 (m) | ~103-136 |

| Hydroxyl (O-H) | Variable (s, broad) | - |

| Aromatic (C-O) | - | ~163-166 |

| Aromatic (C-ipso) | - | ~113-138 |

This interactive table provides a general overview of expected chemical shift ranges for the title compound based on data for structurally similar chalcones.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one shows characteristic absorption bands that confirm its key structural features. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The sharp, strong absorption band around 1630-1660 cm⁻¹ is a hallmark of the α,β-unsaturated ketone (C=O) stretching vibration. icm.edu.pl Other significant peaks include C=C stretching vibrations for the vinylic and aromatic groups (around 1605 cm⁻¹) and C-O stretching for the phenol (B47542) groups. icm.edu.pl The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands unique to the molecule.

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong signals in the IR spectrum, the non-polar C=C double bonds of the vinylic bridge and the aromatic rings often produce strong signals in the Raman spectrum, making it a useful tool for analyzing the carbon skeleton. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | IR | 3200 - 3500 | Strong, Broad |

| C-H (Aromatic/Vinylic) | IR | 3000 - 3100 | Medium |

| C=O (Ketone) | IR, Raman | 1630 - 1660 | Strong (IR) |

| C=C (Vinylic/Aromatic) | IR, Raman | 1500 - 1610 | Medium-Strong |

| C-O (Phenolic) | IR | 1160 - 1250 | Strong |

This interactive table summarizes the principal vibrational bands used for functional group identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact molecular formula. For this compound (C₁₅H₁₂O₃), the expected exact mass is approximately 240.0786 Da. nih.gov

In addition to providing the molecular weight, MS combined with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that help in structural elucidation. Upon ionization, the molecular ion ([M-H]⁻ or [M+H]⁺) undergoes fragmentation. The fragmentation of chalcones often involves cleavage of the bonds adjacent to the carbonyl group and retro-Diels-Alder (RDA) reactions, leading to the separation of the A and B rings. researchgate.net

For 2',4'-dihydroxychalcone (B613834), the deprotonated molecule ([M-H]⁻) at m/z 239 is commonly observed. nih.gov Subsequent fragmentation can lead to characteristic product ions. For instance, cleavage across the enone linkage can generate fragments corresponding to the dihydroxybenzoyl moiety (A-ring) and the styryl moiety (B-ring). A proposed fragmentation pathway shows the generation of key fragment ions at m/z values such as 135 and 119, which correspond to the separated A and B rings, respectively. researchgate.netresearchgate.net

Table 3: Common Mass Fragments of 2',4'-Dihydroxychalcone ([M-H]⁻)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 239.07 | [M-H]⁻ (Deprotonated molecular ion) |

| 197 | [M-H-C₂H₂O]⁻ |

| 135 | Fragment containing the dihydroxyphenyl ring (A-ring) |

| 119 | Fragment containing the phenyl-ethene moiety (B-ring) |

This interactive table outlines the key ions observed in the tandem mass spectrum, aiding in structural confirmation. nih.govresearchgate.net

Chromatographic Analysis for Purity and Isomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.

Reversed-phase HPLC (RP-HPLC) is the most common method used for the analysis of chalcones. A typical setup involves a C18 (ODS) stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection is usually performed using a UV-Vis detector, as the extensive conjugation in the chalcone structure results in strong UV absorbance.

A critical application of chromatography is the separation of geometric isomers. Chalcones can exist as cis (Z) and trans (E) isomers at the α,β-double bond. The trans isomer is thermodynamically more stable and is almost exclusively formed during synthesis. However, exposure to UV light can cause isomerization to the cis form. HPLC can effectively separate these two isomers, which will have different retention times due to their different shapes and polarities. This separation is crucial for ensuring the isomeric purity of the compound. Advanced techniques like chiral HPLC can also be employed to separate enantiomers if a chiral center is present in a derivative. dergipark.org.tr

Table 4: Typical RP-HPLC Conditions for Chalcone Analysis

| Parameter | Condition |

| Stationary Phase | C18 (ODS), 5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Application | Purity assessment, separation of cis/trans isomers |

This interactive table details a standard method for the chromatographic analysis of chalcones.

Structure Activity Relationship Sar Studies of 1 2,4 Dihydroxyphenyl 3 Phenylprop 2 En 1 One and Its Analogues

Influence of Hydroxyl Group Positioning and Number on Biological Activities

The presence, number, and location of hydroxyl (-OH) groups on the aromatic rings of the chalcone (B49325) scaffold are paramount in determining the type and intensity of its biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netresearchgate.net

The 2',4'-dihydroxylation pattern on Ring A is a significant structural feature that modulates the biological profile of chalcones.

2'-Hydroxyl Group: The hydroxyl group at the 2'-position is a key feature for many biological activities. researchgate.net It can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the enone linker. This interaction influences the planarity and conformation of the molecule, which can affect its binding to biological targets. researchgate.net The presence of the 2'-OH group has been associated with enhanced antioxidant and antiproliferative activities. mdpi.com For instance, the neutrophil oxidative inhibition ability of certain chalcones has been found to be dependent on the presence of a 2′-hydroxy substituent on the A-ring. nih.gov

4'-Hydroxyl Group: The 4'-hydroxyl group also contributes significantly to the biological activity. It often acts as a hydrogen bond donor, enhancing interactions with receptor sites. In combination with the 2'-hydroxyl group, it creates a resorcinol (B1680541) moiety which is known to be important for various pharmacological effects, including antioxidant and antimicrobial properties. researchgate.netresearchgate.net Studies on 2′,4′,4-trihydroxychalcone have highlighted its potent antioxidant and antimicrobial activities, underscoring the contribution of the 4'-OH group. researchgate.netmdpi.com

The combination of both the 2'- and 4'-hydroxyl groups on Ring A generally imparts potent biological properties. This dihydroxylation pattern is a recurring motif in many naturally occurring and synthetic chalcones with significant therapeutic potential.

The nature and position of substituents on Ring B dramatically influence the biological efficacy of 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one analogues.

Hydroxyl Groups: The addition of hydroxyl groups to Ring B often enhances biological activities, particularly antioxidant and anti-inflammatory effects. The antioxidant activity of chalcones with hydroxyl groups on Ring B has been reported to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The presence of a catechol (3,4-dihydroxy) moiety on Ring B is a well-established structural requirement for potent free radical scavenging. nih.gov Chalcones bearing two hydroxyl substituents on ring B have been found to possess excellent combined antioxidant and enzyme inhibitory activity. nih.gov

Methoxy (B1213986) Groups: Replacing hydroxyl groups with methoxy (-OCH3) groups can have varied effects. While methoxylation can sometimes decrease antioxidant activity compared to the corresponding hydroxylated analogues, it may increase antitumor or anti-inflammatory potency. nih.govnih.gov Methoxy groups increase the lipophilicity of the compound, which can improve cell membrane permeability. nih.gov The presence of multiple methoxy groups on Ring B has been linked to potent antimitotic activity. mdpi.com

Halogens: The introduction of halogens (e.g., fluorine, chlorine, bromine) on Ring B can enhance activities like anticancer and antimicrobial effects. nih.gov Halogens are electron-withdrawing and can increase the lipophilicity of the molecule. For example, a bromo substituent at the meta position of ring B has been shown to significantly enhance antimicrobial activity. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents on Ring B are critical. Electron-donating groups (EDGs) like -OH and -OCH3 can enhance antioxidant and anti-inflammatory activities. nih.gov Conversely, electron-withdrawing groups (EWGs) such as -Cl, -F, and -NO2 can modulate other activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

| Substituent on Ring B | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| -OH | 4 | Increased antioxidant and antimicrobial activity. | nih.govresearchgate.net |

| -OH, -OH | 3, 4 | Potent free radical scavenging (antioxidant) activity. | nih.govnih.gov |

| -OCH3 | Multiple | Increased antimitotic and anti-inflammatory activity. | mdpi.comnih.gov |

| -Cl | 4 | Enhanced antiproliferative activity. | nih.gov |

| -Br | 3 | Enhanced antimicrobial activity. | nih.gov |

Effects of Lipophilicity and Steric Hindrance on Biological Efficacy

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of chalcones. nih.govpjps.pk

Steric Hindrance: The size and spatial arrangement of substituents can introduce steric hindrance, which affects how the molecule interacts with its biological target. Bulky substituents can prevent the optimal binding of the chalcone to an enzyme's active site or a receptor. nih.gov Conversely, in some cases, steric bulk can enhance selectivity for a particular target. The size of substituents on Ring B has been shown to influence inhibitory activity against enzymes like α-glucosidase, where activity decreased with increasing substituent size. mdpi.com

Correlation Between Electronic Properties and Compound Activity

The electronic nature of the chalcone scaffold, particularly the α,β-unsaturated ketone moiety, is fundamental to its mechanism of action. This system acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins and enzymes. mdpi.com

The electronic properties of substituents on both Ring A and Ring B can modulate the reactivity of this system. mdpi.com

Electron-Donating Groups (EDGs): EDGs such as -OH and -OCH3 increase the electron density of the aromatic ring. When present on Ring B, they can enhance activities like antioxidant and anti-inflammatory effects by stabilizing radical intermediates or modulating enzyme activity. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): EWGs like -NO2, -CN, and halogens decrease the electron density. When attached to Ring B, they can increase the electrophilicity of the β-carbon in the enone system, making the chalcone a more potent Michael acceptor. This can enhance its covalent interaction with target proteins, which is often linked to anticancer activity. nih.gov

Theoretical calculations of reactivity indexes such as chemical hardness, electrophilicity, and electronic chemical potential have been correlated with the antitumor activity of chalcones, suggesting that the compound's effect can be related to the electron transporting chain. mdpi.com

Identification of Pharmacophoric Elements within the Chalcone Skeleton

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the this compound scaffold, several key pharmacophoric elements have been identified:

The α,β-Unsaturated Carbonyl System: This is a crucial feature, acting as a flexible linker between the two aromatic rings and as a Michael acceptor. Its reactivity is essential for many biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov

Two Aromatic Rings (A and B): These rings provide a scaffold for various substitutions and engage in hydrophobic and π-π stacking interactions with biological targets. nih.gov

Hydrogen Bond Donors/Acceptors: The hydroxyl groups (especially at the 2' and 4' positions) and the carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. researchgate.net These features are vital for anchoring the molecule to the active site of target enzymes or receptors.

Specific Substitution Patterns: The presence of a catechol moiety on Ring B or the 2',4'-dihydroxy pattern on Ring A are specific pharmacophoric features for potent antioxidant activity. nih.govnih.gov

| Pharmacophoric Element | Function/Importance | Reference |

|---|---|---|

| Aromatic Ring A | Lipophilic interactions; scaffold for H-bond donors (e.g., 2',4'-OH). | nih.gov |

| Aromatic Ring B | Lipophilic interactions; scaffold for various substituents modulating activity. | nih.gov |

| α,β-Unsaturated Ketone | Michael acceptor; crucial for covalent protein binding; structural rigidity. | nih.govmdpi.com |

| 2'-Hydroxyl Group | Hydrogen bond donor; forms intramolecular H-bond with C=O, affecting conformation. | researchgate.netresearchgate.net |

| 4'-Hydroxyl Group | Hydrogen bond donor; contributes to antioxidant and antimicrobial activity. | researchgate.netresearchgate.net |

| Ring B Hydroxyls | Hydrogen bond donors; crucial for antioxidant activity (e.g., catechol). | nih.govnih.gov |

Comparative SAR with Other Chalcone Subclasses and Related Flavonoids

The SAR of this compound and its analogues can be better understood by comparing them with other chalcone subclasses and their cyclized flavonoid counterparts.

Comparison with other Hydroxylated Chalcones: While the 2',4'-dihydroxy pattern is potent, other hydroxylation patterns also confer significant activity. For example, chalcones with a 2',3',4'-trihydroxy or a 2',4',6'-trihydroxy (phloretin-like) pattern on Ring A exhibit distinct biological profiles. The relative position of hydroxyl groups is often more critical than the total number of hydroxyl groups. researchgate.net

Comparison with Methoxy Chalcones: As mentioned, methoxylated chalcones often display different activity profiles than their hydroxylated parents. For instance, a series of methoxylated chalcones showed potent antimitotic activity, whereas many polyhydroxylated chalcones were less effective in this regard. mdpi.com This highlights a divergence in SAR where lipophilicity and electronic effects conferred by methoxy groups favor certain mechanisms of action over the radical scavenging and hydrogen-donating properties of hydroxyl groups.

Comparison with Flavanones: Chalcones are the open-chain precursors to flavanones, their structural isomers. mdpi.com The biosynthesis of flavanones involves the enzymatic cyclization of chalcones. This cyclization removes the α,β-unsaturated ketone system, which significantly alters the molecule's shape, flexibility, and reactivity. nih.govresearchgate.net Consequently, the SAR for flavanones is different. For example, while the enone system of a chalcone is key for its covalent binding and anticancer activity, the corresponding flavanone (B1672756) may act through different, non-covalent mechanisms. nih.gov However, some activities are shared or complementary. For instance, 2′,4′,4-trihydroxychalcone (isoliquiritigenin) and its corresponding flavanone (liquiritigenin) both possess valuable biological properties, but their potencies and mechanisms can differ. mdpi.com

This comparative analysis reveals that while the basic chalcone scaffold is a "privileged structure," specific substitution patterns and the open-chain versus cyclized nature of the flavonoid backbone are critical determinants of the ultimate biological effect. wikipedia.org

Pre Clinical Biological Activity Investigations and Mechanistic Insights

Anti-Cancer and Cytotoxic Activity Research

The synthetic chalcone (B49325), 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one, also known as 2',4'-dihydroxychalcone (B613834), has been the subject of numerous preclinical investigations to evaluate its potential as an anti-cancer agent. These studies have explored its cytotoxic effects against a variety of cancer cell lines and have delved into the molecular mechanisms underlying its activity.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Breast Cancer, Lymphoma, Cervical, Prostate)

Research has demonstrated that this compound and its derivatives exhibit cytotoxic activity against a range of human cancer cell lines.

Derivatives of 2',4'-dihydroxychalcone have shown notable activity against breast cancer cell lines. For instance, certain oxyalkylated derivatives displayed moderate to very high toxic activity against MCF-7 cells, with IC50 values ranging from 8.4 to 34.3 μM. nih.gov In another study, a 2',4-dihydroxy-4',6'-dimethoxy chalcone, isolated from Chromolaena tacotana, demonstrated selective inhibition of breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 52.5 µM and 66.4 µM, respectively. nih.gov

The cytotoxic potential of this class of compounds has also been observed in lymphoma cell lines. A study on the natural chalcone 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), isolated from the buds of Cleistocalyx operculatus, reported an IC50 value of 14.2 µM against the K562 human leukemia cell line. researchgate.netnih.gov

In the context of cervical cancer, a derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), exhibited antiproliferative activity against C-33A, HeLa, and SiHa cells, with IC50 values of 15.76 ± 1.49, 10.05 ± 0.22, and 18.31 ± 3.10 µM, respectively. nih.gov Another study found that 2',4-dihydroxy-3-methoxychalcone (B8714405) was most active against HeLa cells with an IC50 value of 12.80 µg/mL. aip.org

Prostate cancer cell lines have also been shown to be susceptible to 2',4'-dihydroxychalcone and its derivatives. One study reported that 2',4'-dihydroxychalcone potently inhibited the proliferation of PC-3 human prostate cancer cells in a dose-dependent manner. nih.gov Oxyalkylated derivatives of 2',4'-dihydroxychalcone also showed high toxic activity against PC-3 cells, with IC50 values between 9.3 and 29.4 μM. nih.gov

In Vitro Cytotoxicity of this compound and its Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Source |

|---|---|---|---|---|

| Oxyalkylated derivatives of 2',4'-dihydroxychalcone | MCF-7 | Breast Cancer | 8.4-34.3 μM | nih.gov |

| 2',4-Dihydroxy-4',6'-dimethoxy chalcone | MCF-7 | Breast Cancer | 52.5 µM | nih.gov |

| 2',4-Dihydroxy-4',6'-dimethoxy chalcone | MDA-MB-231 | Breast Cancer | 66.4 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 | Lymphoma (Leukemia) | 14.2 µM | researchgate.netnih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 µM | nih.gov |

| 2',4-Dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 µg/mL | aip.org |

| Oxyalkylated derivatives of 2',4'-dihydroxychalcone | PC-3 | Prostate Cancer | 9.3-29.4 μM | nih.gov |

Mechanistic Studies on Cellular Pathways and Targets (e.g., Tubulin Polymerization, mTOR Signaling, Apoptosis Induction)

The anti-cancer effects of this compound are attributed to its modulation of several key cellular pathways.

Tubulin Polymerization: While direct evidence for this compound as a tubulin polymerization inhibitor is limited, the broader class of chalcones has been extensively studied for this activity. Many chalcone derivatives have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and subsequent cell death. nih.gov

mTOR Signaling: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. waocp.org A derivative of the subject compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, has been shown to suppress the proliferation of multiple myeloma cells and induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov In silico simulations have also predicted favorable binding interactions between 2',4-dihydroxy-4',6'-dimethoxy-chalcone and the mTOR protein. mdpi.compreprints.org

Apoptosis Induction: A primary mechanism by which this compound and its analogs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. In PC-3 prostate cancer cells, 2',4'-dihydroxychalcone was found to induce apoptosis in a dose-dependent manner, which was associated with the activation of caspase-3/-7. nih.gov Similarly, a derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, triggered apoptosis in K562 leukemia cells by down-regulating the anti-apoptotic protein Bcl-2, leading to a lower Bcl-2/Bax ratio. nih.gov This compound also induced apoptosis in cervical cancer cells. nih.gov The mitochondrial pathway of apoptosis is often implicated, as evidenced by the reduction in mitochondrial outer membrane potential. mdpi.com

Cell Cycle Modulation Studies

In addition to inducing apoptosis, this compound and its derivatives have been shown to modulate the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases.

For example, 2',4'-dihydroxychalcone was found to cause G0/G1 phase cell cycle arrest in PC-3 prostate cancer cells. nih.gov A derivative, 2',4-dihydroxy-4',6'-dimethoxy chalcone, induced a blockade in the G1 phase in the majority of MCF-7 and MDA-MB-231 breast cancer cells, with a smaller fraction of cells experiencing arrest in the G2/M phase. nih.gov Another derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, induced G1 cell cycle arrest in multi-drug resistant BEL-7402/5-FU cells through the downregulation of cyclin D1 and CDK4. nih.gov This same compound also caused an increase in the number of HeLa cervical cancer cells in the G0/G1 phase. nih.gov

Molecular Interactions with DNA (e.g., Intercalation)

The ability of small molecules to interact with DNA, for instance through intercalation between base pairs, can lead to structural changes in the DNA and disrupt its function, ultimately contributing to cytotoxic effects. nih.gov While the broader class of chalcones has been investigated for DNA binding and intercalation properties, specific studies detailing the intercalation of this compound with DNA are not extensively available in the reviewed literature. However, molecular docking studies have been employed to understand the potential interactions of chalcone derivatives with DNA.

Antimicrobial Activities

Beyond its anti-cancer properties, this compound has also been investigated for its antimicrobial activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that 2',4'-dihydroxychalcone and its derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA), hydroxychalcones have demonstrated notable efficacy. One study reported that 2,4,2'-trihydroxy-5'-methylchalcone exhibited minimum inhibitory concentrations (MICs) of 25.0-50.0 µg/ml against 20 tested MRSA strains. nih.gov Another investigation found that 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, at a concentration of 100 µg/ml, significantly inhibited biofilm formation of a clinical MRSA isolate. researchgate.net

With respect to Gram-negative bacteria, a study on Escherichia coli ATCC 25922 demonstrated that 2',4'-dihydroxychalcone, in combination with nalidixic acid and rutin, was effective with a MIC of 28.1 μg/mL. nih.gov This suggests a potential synergistic effect that could be harnessed for the development of new combination antibiotic therapies. nih.gov

Antibacterial Efficacy of this compound and its Derivatives

| Compound | Bacterial Strain | Gram Stain | MIC Value | Source |

|---|---|---|---|---|

| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | 25.0-50.0 µg/ml | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | 100 µg/ml (Biofilm Inhibition) | researchgate.net |

| 2',4'-Dihydroxychalcone (in combination) | Escherichia coli ATCC 25922 | Gram-Negative | 28.1 µg/mL | nih.gov |

Activity against Multidrug-Resistant Organisms (e.g., MRSA)

Research has demonstrated that this compound exhibits activity against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). In a study utilizing a kinetic-turbidimetric method, the Minimum Inhibitory Concentration (MIC) of 2',4'-dihydroxychalcone against an MRSA strain (ATCC 43300) was determined. nih.gov The compound showed a notable bacteriostatic effect.

Table 1: Antimicrobial Activity of 2',4'-Dihydroxychalcone against MRSA

| Organism | Strain | Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 43300 (MRSA) | Kinetic-turbidimetric | 25.0 | nih.gov |

Antifungal Properties

The antifungal potential of this compound has been investigated against several fungal pathogens. The compound was identified as an effective agent against Aspergillus fumigatus, a fungus that can cause invasive aspergillosis in immunocompromised individuals. nih.govsemanticscholar.org

In vitro testing showed that the compound inhibited the metabolic activity and mycelial growth of A. fumigatus. The MIC₅₀, which is the concentration that inhibits 50% of fungal growth, was found to be between 64 and 128 µg/mL. nih.gov At a concentration of 8 µg/mL, the compound inhibited the radial growth of the fungus by 20% and completely blocked its characteristic green pigmentation. nih.govsemanticscholar.org Additionally, studies on related 2,4-dihydroxychalcones have shown efficient inhibition of oral isolates of Candida albicans, with MIC values ranging from 15.6 to 32.3 µg/mL.

Table 2: Antifungal Activity of 2',4'-Dihydroxychalcone

| Fungal Species | Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Aspergillus fumigatus | MIC₅₀ | 64 - 128 | nih.gov |

| Aspergillus fumigatus | 20% Radial Growth Inhibition | 8 | nih.govsemanticscholar.org |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and related chalcones are believed to stem from multiple mechanisms of action.

For its antifungal activity against Aspergillus fumigatus, evidence suggests that the compound acts as a Heat shock protein 90 (Hsp90) inhibitor. nih.govsemanticscholar.org Docking studies indicate that it binds to the ATPase domain of Hsp90. This inhibition is significant because Hsp90 is crucial for fungal stress response and drug resistance. By disrupting Hsp90, the compound also interferes with the calcineurin signaling pathway, which is vital for hyphal growth. This was supported by the observed downregulation of calcineurin signaling component genes, cnaA and crzA. nih.govsemanticscholar.org This mode of action may also affect the integrity of the fungal cell wall. nih.gov

In the context of its antibacterial activity, studies on closely related hydroxychalcones against MRSA suggest that a primary mechanism involves the inhibition of nucleic acid synthesis. One study found that a related chalcone completely inhibited the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into MRSA cells at its MIC, indicating a disruption of DNA and RNA synthesis, respectively. nih.gov Other proposed mechanisms for the chalcone class of compounds include the disruption and damage of the bacterial cell wall.

Antioxidant and Radical Scavenging Capabilities

The antioxidant properties of this compound have been demonstrated through its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. nih.govmyfoodresearch.com

A study evaluating the antioxidant properties of various flavonoids purified from Oxytropis falcata Bunge determined the radical-scavenging activity of 2',4'-dihydroxychalcone. The compound exhibited notable antioxidant activity, with a reported IC₅₀ value of 0.21 mg/mL in the DPPH assay. science.gov The antioxidant capacity of chalcones is strongly influenced by the number and position of hydroxyl groups on their aromatic rings, which are key moieties for radical scavenging. nih.gov

Table 3: DPPH Radical Scavenging Activity

| Compound | IC₅₀ (mg/mL) | Reference |

|---|---|---|

| 2',4'-Dihydroxychalcone | 0.21 | science.gov |

Inhibition of Reactive Oxygen Species Production

Beyond direct radical scavenging, this compound is implicated in mitigating oxidative stress by inhibiting the production of reactive oxygen species (ROS). Chalcone derivatives have been specifically studied for their inhibitory effects on ROS production in human polymorphonuclear neutrophils (PMNs), which are key immune cells that generate ROS as part of the inflammatory response. researchgate.net

While direct quantitative data on ROS inhibition by 2',4'-dihydroxychalcone is limited, the established antioxidant and free radical scavenging effects of 2'-hydroxychalcones support this function. nih.gov The mechanism likely involves the stabilization of cellular redox homeostasis. Studies on structurally similar compounds, such as 2,4′-dihydroxybenzophenone, have shown that they can inhibit mitochondrial ROS (mtROS) production during an inflammatory response, suggesting a potential mechanism for the anti-inflammatory effects of these phenolic structures. nih.gov

Enzyme Inhibition Related to Oxidative Stress (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. During this reaction, ROS such as superoxide (B77818) anion are produced, contributing to oxidative stress. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid. nih.govnih.gov

Several studies have demonstrated that chalcone derivatives can act as potent xanthine oxidase inhibitors. nih.govnih.gov For instance, 3,5,2',4'-tetrahydroxychalcone, a closely related compound, exhibited significant competitive inhibitory activity against xanthine oxidase with an IC₅₀ value of 22.5 μM. nih.gov Structure-activity relationship analyses indicate that the presence and position of hydroxyl groups on the chalcone scaffold are crucial for XO inhibition. nih.gov This suggests that this compound, sharing the core dihydroxy-substituted A-ring, is a plausible candidate for xanthine oxidase inhibition, thereby reducing both uric acid and ROS production.

Anti-Inflammatory Potential and Mechanisms

The anti-inflammatory properties of 2'-hydroxychalcones, including this compound, are well-documented. These compounds exert their effects by targeting key mediators of the inflammatory cascade. nih.gov

A primary mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways. Research on 2'-hydroxychalcone (B22705) derivatives has shown they potently inhibit the production of prostaglandin (B15479496) E2 (PGE₂), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in macrophages. This inhibition is achieved by suppressing the induction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The underlying mechanism for this suppression is the inhibition of the activation of critical transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which regulate the expression of many pro-inflammatory genes. Other studies have indicated that the anti-inflammatory effects of dihydroxychalcones are also mediated by suppressing the release of chemical mediators from immune cells like mast cells and neutrophils. myfoodresearch.com

In Vivo Model Studies (e.g., Xylene-Induced Ear Edema)

While direct studies on the in vivo anti-inflammatory activity of this compound in the xylene-induced ear edema model are not extensively documented in the available research, the broader class of chalcones has demonstrated significant anti-inflammatory effects in similar assays. The xylene-induced ear edema model is a standard method for screening topical anti-inflammatory agents. Xylene application induces an acute inflammatory response characterized by fluid accumulation and swelling. The reduction in edema is a measure of the anti-inflammatory efficacy of the tested compound. For instance, studies on other chalcone derivatives have shown a dose-dependent reduction in ear edema, suggesting that these compounds can suppress the inflammatory cascade. This effect is often attributed to the inhibition of inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Chalcone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2',4'-Dihydroxychalcone | Data not available | Data not available | Data not available |

| Reference Compounds | |||

| Indomethacin | 0.063 | 0.48 | 0.13 |

| Meloxicam | 36.6 | 4.7 | 7.79 |

| Celecoxib | >100 | 0.04 | >2500 |

Note: Data for 2',4'-Dihydroxychalcone is not available in the reviewed literature. Reference values are provided for comparison.

Tyrosinase Inhibitory Effects and Anti-Melanogenesis Studies

The compound this compound has shown significant promise as a tyrosinase inhibitor, with potential applications in the management of hyperpigmentation disorders. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color.

Enzyme Kinetics and Inhibitory Mechanism (e.g., Monophenolase and Diphenolase Activities)

Tyrosinase catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Studies on a closely related thiophene-containing chalcone, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have provided significant insights. This compound demonstrated potent competitive inhibition of mushroom tyrosinase. nih.gov For its monophenolase activity (using L-tyrosine as a substrate), it exhibited an IC50 value of 0.013 µM. nih.gov For its diphenolase activity (using L-DOPA as a substrate), the IC50 value was 0.93 µM. nih.gov These findings highlight the crucial role of the 2,4-dihydroxyphenyl moiety in the potent inhibition of tyrosinase. nih.gov Kinetic analysis revealed that this type of chalcone acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov

Table 2: Tyrosinase Inhibitory Activity of a 2,4-Dihydroxyphenyl Chalcone Derivative

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Inhibition Type |

|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 nih.gov | 0.93 nih.gov | Competitive nih.gov |

| Kojic Acid (Reference) | 22.84 nih.gov | 24.57 nih.gov | Competitive |

Note: Data is for a thiophene-containing analog of the subject compound.

Attenuation of Melanin Synthesis and Cellular Tyrosinase Expression

The inhibitory effect of 2,4-dihydroxyphenyl chalcones on tyrosinase translates to a reduction in melanin production in cellular models. In studies utilizing B16F10 melanoma cells, treatment with (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one led to a dose-dependent decrease in both melanin content and intracellular tyrosinase activity. nih.gov When these cells were stimulated with α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to induce melanogenesis, the presence of the chalcone derivative significantly attenuated this process. nih.gov For instance, at a concentration of 1 µM, this compound reduced intracellular tyrosinase activity to levels comparable to or even lower than the baseline, demonstrating its potent anti-melanogenic effect. nih.gov This indicates that the compound's primary mechanism of reducing melanin synthesis is through the direct inhibition of cellular tyrosinase. nih.gov

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

Chalcones, as a class of compounds, have been extensively investigated for their broad-spectrum antiparasitic activities. The presence of the α,β-unsaturated ketone system is believed to be crucial for their biological effects against various parasites.

Antimalarial Activity: Several chalcone derivatives have demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While specific IC50 values for this compound are not well-documented, related chalcones have shown significant antiplasmodial effects. The mechanism of action is often attributed to the inhibition of parasitic cysteine proteases, which are essential for the degradation of hemoglobin by the parasite.

Antileishmanial Activity: Research has shown that 2',4'-dihydroxychalcone, the core structure of the subject compound, can be explored for developing new inhibitors against Leishmania species. nih.gov One of the proposed targets is the enzyme glycerol-3-phosphate dehydrogenase. nih.gov Furthermore, various chalcone derivatives have exhibited activity against the promastigote forms of Leishmania infantum, with some compounds showing IC50 values in the micromolar range. frontiersin.org The presence of a nitro group on the B-ring of the chalcone structure has been correlated with strong antileishmanial activity. frontiersin.org

Antitrypanosomal Activity: Chalcones have also been evaluated for their activity against Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness. Studies on chalcones isolated from Polygonum salicifolium demonstrated good antitrypanosomal activity against Trypanosoma brucei brucei and Trypanosoma congolense. nih.gov The EC50 values for some of these chalcones were in the low microgram per milliliter range, indicating potent activity. nih.gov

Table 3: Antiparasitic Activity of Selected Chalcone Derivatives

| Compound/Derivative | Parasite Species | Activity (IC50/EC50) |

|---|---|---|

| 2',4'-Dihydroxychalcone Derivative (LC32) | Leishmania infantum (promastigotes) | 74.1 ± 10.9 µM frontiersin.org |

| 2′,4′-Dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | 0.5 µg/mL nih.gov |

| 2′,4′-Dimethoxy-6′-hydroxychalcone | Trypanosoma congolense | 2.5 µg/mL nih.gov |

| 2′,4′-Dimethoxy-6′-hydroxychalcone | Leishmania mexicana | 5.2 µg/mL nih.gov |

Note: Data is for structurally related chalcone derivatives.

Computational and Theoretical Studies in Drug Discovery and Development

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. This method is crucial for understanding how 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one interacts with various protein targets.

Molecular docking studies have been instrumental in identifying the specific interactions between chalcone (B49325) derivatives and the active sites of key enzymes. The 2,4-dihydroxyphenyl moiety of the target compound is frequently recognized as a critical feature for potent biological activity. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents addressing hyperpigmentation. nih.govgenominfo.org Docking studies reveal that the 2,4-dihydroxyphenyl group of chalcones plays a pivotal role in binding to the tyrosinase active site. Specifically, the hydroxyl groups can form crucial hydrogen bonds with amino acid residues. For instance, in a study of a similar compound, the ortho-hydroxyl group of a (2,4-dihydroxyphenyl) moiety was predicted to form a hydrogen bond with the side chain of Asn260, located near the catalytic copper ions of mushroom tyrosinase. nih.gov This interaction is vital for competitively inhibiting the enzyme. researchgate.netnih.gov

Cyclooxygenase (COX-1): COX-1 is an enzyme involved in various physiological processes. nih.gov While many anti-inflammatory drugs aim for COX-2 selectivity, understanding interactions with COX-1 is essential for predicting side effects. tandfonline.com Docking studies of chalcone derivatives with COX-1 suggest that the aromatic rings of the chalcone scaffold engage in hydrophobic and aromatic interactions with residues in the active site. nih.gov The planar structure of the chalcone allows it to fit within the enzyme's binding pocket.

Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a major target in cancer therapy. nih.gov Many chalcone derivatives are known to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.govnih.govresearchgate.net Docking simulations indicate that the chalcone scaffold fits into this site, located at the interface between the α and β-tubulin subunits. researchgate.netacs.org The two aromatic rings of the chalcone typically occupy distinct hydrophobic pockets, while the enone linker helps to orient the molecule correctly. Hydrogen bonds, often involving residues like Cys241, contribute to the stability of the complex. acs.org

Table 1: Predicted Interactions of this compound with Biological Targets

| Biological Target | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|

| Tyrosinase | Asn260, His263, His85 | Hydrogen Bonding, π-π Stacking, Copper Chelation |

| COX-1 | Tyr385, Arg120, Val349 | Hydrogen Bonding, Hydrophobic Interactions |

| Tubulin (Colchicine Site) | Cys241, Leu255, Ala316 | Hydrogen Bonding, Hydrophobic Interactions |

Beyond identifying interactions, docking simulations provide quantitative estimates of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). mdpi.com These scores help rank potential inhibitors and prioritize them for further study.

For tyrosinase inhibitors, compounds featuring the 2,4-dihydroxyphenyl group have demonstrated very high predicted and experimentally verified affinities. For example, a closely related acrylate (B77674) derivative containing this moiety exhibited an exceptionally low IC50 value of 0.0020 µM and a dissociation constant (Ki) of 0.0072 µM, indicating extremely tight binding. nih.gov Docking scores for chalcones in the colchicine (B1669291) binding site of tubulin typically range from -8 to -9 kcal/mol, which is comparable to known inhibitors like colchicine itself. acs.org Similarly, chalcones have shown strong binding affinities for COX enzymes, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govnih.govresearchgate.net

The predicted binding mode generally shows the chalcone adopting a specific conformation within the active site to maximize favorable interactions. In tyrosinase, the 2,4-dihydroxyphenyl ring is often positioned deep within the active site to interact with the catalytic center. nih.gov In the tubulin colchicine site, one aromatic ring occupies a pocket near Cys241, while the other ring is oriented towards a different hydrophobic region. nih.govacs.org

Table 2: Representative Binding Affinities of Chalcone Derivatives Against Various Targets

| Compound Type | Target | Reported Affinity (IC50 or Docking Score) | Reference |

|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)acrylate derivative | Mushroom Tyrosinase | 0.0020 µM (IC50) | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | 0.013 µM (IC50) | nih.gov |

| Aminochalcone derivative | Tubulin Polymerization | 7.1 µM (IC50) | nih.gov |

| Chalcone derivative | COX-2 | -17.4 kcal/mol (Docking Score) | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. mdpi.comrsc.org MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and refine binding energy calculations. nih.govresearchgate.net

For a complex between this compound and a target protein, an MD simulation would typically be run for several nanoseconds. mdpi.com Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for the ligand and the protein backbone suggests that the complex is stable and has reached equilibrium. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Significant fluctuations in the active site residues upon ligand binding can provide insights into the binding mechanism. mdpi.comnih.gov

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds throughout the simulation, confirming whether the key interactions predicted by docking are maintained over time. nih.gov

By performing these analyses, MD simulations validate the docking results and provide a more accurate representation of the ligand's behavior in the dynamic environment of a biological system. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. nih.gov

DFT is a computational method used to investigate the electronic structure (electron density, molecular orbitals) of molecules. um.edu.mydamascusuniversity.edu.sy The B3LYP functional is a popular and reliable method for studying organic compounds like chalcones. researchgate.netexplorationpub.com DFT studies on chalcones yield valuable information:

Optimized Geometry: DFT calculations determine the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties: It allows for the calculation of electronic properties such as dipole moment and polarizability, which influence how the molecule interacts with its environment. researchgate.net

Reactivity Descriptors: DFT is used to calculate global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These parameters help quantify the molecule's chemical reactivity and stability. researchgate.net A lower hardness value, for instance, indicates higher reactivity. nih.gov

Table 3: Calculated Quantum Chemical Parameters for a Chalcone Derivative

| Parameter | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | High hardness implies high stability and low reactivity. researchgate.net |

| Chemical Softness (S) | Reciprocal of hardness (1/η) | High softness implies high reactivity. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons | Indicates the ability to accept electrons. nih.gov |

| Electrophilicity Index (ω) | A measure of energy lowering due to maximal electron flow | Quantifies the electrophilic nature of the molecule. nih.gov |

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. um.edu.my The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical stability and reactivity. acs.orgwuxiapptec.com A small HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.netstackexchange.com In chalcones, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO is often localized on the α,β-unsaturated carbonyl system. um.edu.my

Molecular Electrostatic Potential (MESP) Mapping: An MESP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded:

Red regions indicate negative electrostatic potential, representing areas rich in electrons (e.g., around oxygen atoms). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around acidic hydrogen atoms). These sites are attractive to nucleophiles.

Green regions represent neutral or weakly polarized areas.

For this compound, the MESP map would show strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygens, identifying them as key sites for hydrogen bonding and electrophilic interactions.

In silico Pharmacokinetic Prediction and Drug-Likeness Assessment (ADME/Toxicity)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to minimize late-stage failures. nih.govpreprints.org In silico computational tools provide a rapid and cost-effective means to predict these properties for compounds like this compound and its analogs before their synthesis. nih.gov These predictive models evaluate physicochemical parameters and apply various established rules to estimate a compound's potential as an orally bioavailable drug.

Detailed research into libraries of chalcone derivatives has utilized a variety of computational filters to assess their drug-likeness. nih.gov These filters include established guidelines such as Lipinski's Rule of Five, the CMC-50 like rule, the Veber rule, and the Ghose filter. nih.gov For instance, in a large-scale screening of 2640 chalcones, 412 compounds that showed potential anticancer activity were subjected to these evaluations to select for candidates with favorable pharmacokinetic profiles. nih.gov

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. It considers molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors. | Helps to screen for compounds with a higher probability of good oral bioavailability. nih.gov |

| Veber Rule | Relates to molecular flexibility and polar surface area (PSA). It suggests that compounds with a PSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to have good oral bioavailability. | Provides additional criteria beyond Lipinski's rule for predicting oral bioavailability, focusing on molecular size and flexibility. nih.gov |

| Ghose Filter | A set of qualifying criteria for drug-likeness based on physicochemical properties like molecular weight, molar refractivity, LogP, and the total number of atoms. | Defines a range for several properties, helping to identify compounds that fall within the typical space of known drugs. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Prediction of a compound's ability to cross the protective barrier between the blood and the brain tissue. | Crucial for drugs targeting the central nervous system (CNS) and for avoiding unwanted CNS side effects for non-CNS drugs. nih.govymerdigital.com |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | A fundamental property for orally administered drugs. ymerdigital.com |

| Toxicity Prediction | In silico estimation of various toxicological endpoints, such as carcinogenicity, mutagenicity, and acute toxicity (e.g., LD50). | Allows for the early deselection of potentially toxic compounds, saving time and resources. ymerdigital.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. ijpsr.commdpi.com This model serves as a 3D query for searching large chemical databases to find novel compounds that match these features, a process known as virtual screening. nih.govnih.gov

For the chalcone scaffold, pharmacophore models have been successfully developed and applied to discover new inhibitors for various biological targets. These models are typically generated based on the structures of known active compounds. nih.gov A common pharmacophore hypothesis for chalcone derivatives includes key features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. longdom.orgresearchgate.net For example, a four-point pharmacophore developed for a series of antimalarial chalcones consisted of two hydrogen bond acceptors and two aromatic rings as the crucial features for activity. longdom.org Similarly, a model generated from antibacterial chalcone-like compounds also identified two hydrogen bond acceptors and two aromatic rings as essential pharmacophoric features. acs.org

The virtual screening process using such a pharmacophore model involves several steps:

Model Generation: A set of active compounds with a common biological target, such as this compound and its analogs, are aligned and analyzed to create a 3D pharmacophore hypothesis that encapsulates their shared structural features. nih.gov

Database Screening: This pharmacophore model is then used as a filter to rapidly screen vast libraries of compounds, which can contain hundreds of thousands to millions of molecules. nih.govnih.gov The software searches for molecules in the database that can adopt a conformation matching the pharmacophore's features. dovepress.com

Hit Identification and Refinement: Molecules that fit the model are identified as "hits." nih.gov This initial list of hits is often refined using additional filters, such as drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking simulations, to prioritize the most promising candidates for further investigation. nih.govnih.gov

This ligand-based virtual screening approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov By focusing on the shared characteristics of known active molecules, it enables the identification of structurally diverse compounds that retain the necessary features for biological activity, guiding the design of novel and potent ligands. longdom.org

Application of Machine Learning in Predictive Modeling of Biological Activity

Machine learning (ML) has emerged as a transformative tool in computational drug discovery, enabling the development of predictive models for the biological activity of chemical compounds. arxiv.org For chalcones, including this compound, ML techniques are widely used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. ijpsr.com

The core principle of a QSAR study is to find which molecular properties, known as descriptors, are the most influential for a compound's activity. arxiv.org These descriptors can include electronic properties (such as atomic charges and molecular orbital energies), molecular fingerprints, and 3D structural features. arxiv.orgnih.gov ML algorithms are then trained on a dataset of compounds with known activities to learn the relationship between these descriptors and the biological outcome.

Several ML algorithms have been successfully applied to model the activity of chalcone derivatives:

Random Forest: This algorithm is frequently used to build ML-QSAR models for chalcones. nih.gov It operates by constructing multiple decision trees during training and has been used to predict a wide range of activities, including anticancer, antifungal, and anti-inflammatory effects. nih.govnih.gov For instance, a random forest model was developed to screen a library of 2640 chalcones to identify potential inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov

Artificial Neural Networks (ANN): ANNs are another powerful ML technique used in QSAR studies to model complex, non-linear relationships between molecular structure and activity. frontiersin.org